molecular formula C36H51NO11 B12364782 Polyschistine A

Polyschistine A

Cat. No.: B12364782
M. Wt: 673.8 g/mol
InChI Key: DXAQZKJLRXMIFW-NNSXUSQFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Polyschistine A involves several steps, starting from the extraction of the compound from natural sources. The extraction process typically involves the use of organic solvents to isolate the alkaloid from plant material. The isolated compound is then purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its chemical structure. Current methods focus on optimizing the extraction and purification processes to increase yield and purity. Advances in biotechnological methods, such as plant cell culture techniques, are being explored to enhance the production of this compound .

Chemical Reactions Analysis

Types of Reactions

Polyschistine A undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Polyschistine A has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Polyschistine A involves its interaction with specific molecular targets and pathways. It is believed to exert its analgesic effects by modulating the activity of central monoamines and opiate receptors. This modulation leads to changes in neurotransmitter levels, resulting in pain relief .

Comparison with Similar Compounds

Polyschistine A is unique among norditerpene alkaloids due to its specific chemical structure and biological activities. Similar compounds include:

This compound stands out due to its potential for higher efficacy and lower toxicity compared to these similar compounds .

Properties

Molecular Formula

C36H51NO11

Molecular Weight

673.8 g/mol

IUPAC Name

[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-14-acetyloxy-8-ethoxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C36H51NO11/c1-8-37-17-33(18-42-4)22(47-19(3)38)15-23(43-5)35-21-16-34(41)30(48-32(40)20-13-11-10-12-14-20)24(21)36(46-9-2,29(39)31(34)45-7)25(28(35)37)26(44-6)27(33)35/h10-14,21-31,39,41H,8-9,15-18H2,1-7H3/t21-,22-,23+,24-,25+,26+,27-,28-,29+,30-,31+,33+,34-,35+,36-/m1/s1

InChI Key

DXAQZKJLRXMIFW-NNSXUSQFSA-N

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OCC)OC)OC)OC(=O)C)COC

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OCC)OC)OC)OC(=O)C)COC

Origin of Product

United States

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